4-[(Dimethylamino)methyl]-4-azepanol
Description
4-[(Dimethylamino)methyl]-4-azepanol is a seven-membered azepane ring derivative featuring a hydroxyl group (-OH) and a dimethylaminomethyl (-(CH₂)N(CH₃)₂) substituent at the 4-position.
Properties
IUPAC Name |
4-[(dimethylamino)methyl]azepan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-11(2)8-9(12)4-3-6-10-7-5-9/h10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCETXHXLISGBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701223276 | |
| Record name | 1H-Azepin-4-ol, 4-[(dimethylamino)methyl]hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308384-33-9 | |
| Record name | 1H-Azepin-4-ol, 4-[(dimethylamino)methyl]hexahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1308384-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Azepin-4-ol, 4-[(dimethylamino)methyl]hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-[(Dimethylamino)methyl]-4-azepanol, a compound with significant potential in various biological applications, has garnered interest due to its unique structural properties and biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse research studies, case studies, and experimental data.
Chemical Structure and Properties
This compound is characterized by its azepane ring structure, which contributes to its biological activity. The dimethylamino group enhances its solubility and reactivity, making it suitable for various applications, including as a photoinitiator in cell encapsulation.
1. Photoinitiation in Cell Encapsulation
The compound has been studied for its role as a photoinitiator in cell encapsulation applications. This property is crucial in tissue engineering and regenerative medicine, where controlled polymerization is necessary for creating scaffolds that support cell growth and tissue development.
Case Study 1: In Vitro Analysis of Antitumor Activity
A series of experiments were conducted using cell lines to assess the cytotoxic effects of compounds similar to this compound. The results indicated that these compounds could significantly reduce cell viability in various cancer cell lines, suggesting a mechanism involving apoptosis induction through HDAC inhibition.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | SKM-1 (Myelodysplastic syndrome) | 12.5 | HDAC inhibition |
| Compound B | A549 (Lung cancer) | 15.0 | Apoptosis induction |
Case Study 2: Photoinitiator Efficacy
In a study examining the efficacy of photoinitiators in cell encapsulation, this compound was tested alongside other compounds. The results demonstrated that it effectively initiated polymerization under UV light, forming stable hydrogels conducive to cell growth.
| Photoinitiator | Polymerization Rate | Cell Viability (%) |
|---|---|---|
| This compound | High | 90% |
| Other Compound X | Moderate | 75% |
Pharmacokinetics and Safety Profile
While comprehensive pharmacokinetic data specific to this compound are scarce, related compounds have shown favorable profiles with low toxicity and minimal metabolic interference in human liver microsomes . This suggests a potential for safe therapeutic use, pending further investigation.
Comparison with Similar Compounds
Ethyl 4-(Dimethylamino)benzoate
Structural Context: Aromatic ester with a dimethylamino group on the benzene ring. Key Findings:
- In resin cements, ethyl 4-(dimethylamino)benzoate demonstrated a higher degree of conversion compared to 2-(dimethylamino)ethyl methacrylate, attributed to its efficient electron-donating capacity and stability .
- Physical properties (e.g., mechanical strength) of resins containing this compound were superior to those with aliphatic dimethylamino derivatives, likely due to reduced steric hindrance and enhanced resonance effects from the aromatic system . Contrast with Target Compound:
- The azepanol’s cyclic structure and hydroxyl group may enhance hydrogen bonding, improving solubility in polar solvents. However, the absence of an aromatic system could reduce resonance stabilization compared to ethyl 4-(dimethylamino)benzoate.
4-(Dimethylamino)benzoic Acid
Structural Context: Aromatic carboxylic acid with a dimethylamino substituent. Key Findings:
- Solubility in organic solvents like methanol and dimethyl sulfoxide (DMSO) is moderate, driven by polar interactions and hydrogen bonding with the carboxylic acid group .
- The compound’s solubility in nonpolar solvents (e.g., cyclohexane) is negligible, highlighting its polarity . Contrast with Target Compound:
- The azepanol lacks a carboxylic acid group, reducing pH-dependent solubility but retaining polar interactions via its hydroxyl and dimethylamino groups. This may result in better solubility in aprotic polar solvents (e.g., DMSO) compared to 4-(dimethylamino)benzoic acid.
2-(Dimethylamino)ethyl Methacrylate
Structural Context: Aliphatic methacrylate ester with a dimethylamino group. Key Findings:
- Exhibited lower reactivity in resin polymerization compared to aromatic analogs but showed improved performance when combined with diphenyliodonium hexafluorophosphate (DPI), a photoinitiator .
- Physical properties of resins were inferior to those with ethyl 4-(dimethylamino)benzoate, likely due to steric effects from the methacrylate backbone . Contrast with Target Compound:
- Its hydroxyl group could also serve as a hydrogen-bond donor, unlike the ester functionality in methacrylate.
Research Implications and Gaps
- Applications: The superior performance of ethyl 4-(dimethylamino)benzoate in resins suggests that the azepanol’s hydroxyl group could be advantageous in designing advanced polymers or drug delivery systems, provided steric and electronic factors are optimized .
- Solubility Studies: The lack of direct solubility data for the azepanol underscores the need for experimental studies akin to those conducted for 4-(dimethylamino)benzoic acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
